![molecular formula C16H15IN2O2 B12615072 2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide CAS No. 920505-96-0](/img/structure/B12615072.png)
2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction, where the indole derivative is treated with iodine and a suitable oxidizing agent.
Coupling with Furan-3-carboxamide: The final step involves coupling the iodinated indole derivative with furan-3-carboxamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., hydrogen peroxide) are commonly used for iodination.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological processes involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a furan-3-carboxamide group.
2-Iodo-N-[2-(1H-indol-3-yl)ethyl]furan-3-carboxamide: Similar structure but without the methyl group on the indole ring.
Uniqueness
2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is unique due to the presence of both the iodo and furan-3-carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in chemical synthesis and its biological activity .
Properties
CAS No. |
920505-96-0 |
|---|---|
Molecular Formula |
C16H15IN2O2 |
Molecular Weight |
394.21 g/mol |
IUPAC Name |
2-iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C16H15IN2O2/c1-10-11(12-4-2-3-5-14(12)19-10)6-8-18-16(20)13-7-9-21-15(13)17/h2-5,7,9,19H,6,8H2,1H3,(H,18,20) |
InChI Key |
FGOWAXSNEFHYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(OC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)


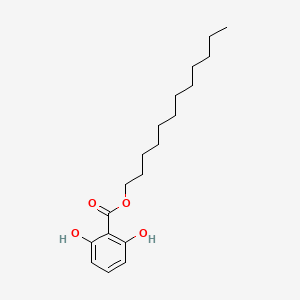
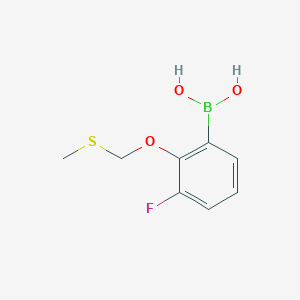
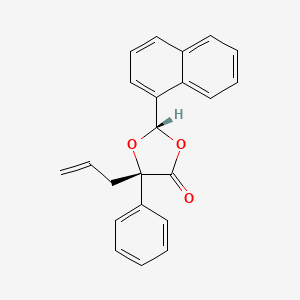
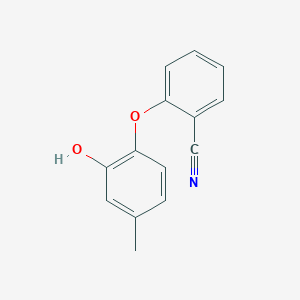
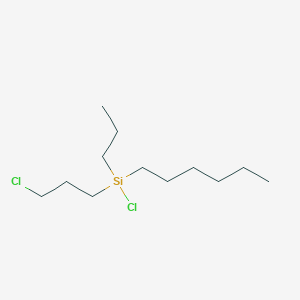
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12615060.png)

